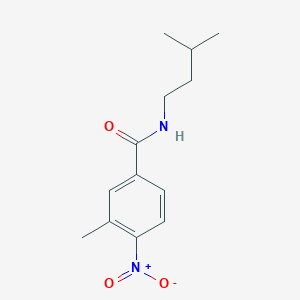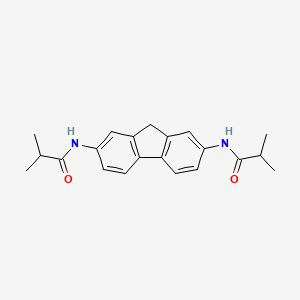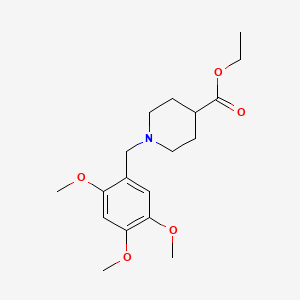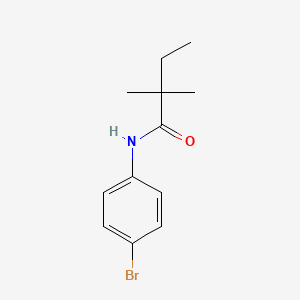
3-methyl-N-(3-methylbutyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(3-methylbutyl)-4-nitrobenzamide, also known as 3MBNB, is a chemical compound that belongs to the class of nitrobenzamides. It is a yellow crystalline solid that is soluble in organic solvents. 3MBNB has gained significant attention in the scientific community due to its potential applications in various fields, including medical research, agriculture, and environmental monitoring.
Mécanisme D'action
The mechanism of action of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the expression of genes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-methyl-N-(3-methylbutyl)-4-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. In addition, 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide in lab experiments is its relatively low cost and ease of synthesis. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of using 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide is its potential toxicity. It is important to handle 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide with care and to follow appropriate safety protocols when working with this compound.
Orientations Futures
There are several future directions for research on 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide. One area of interest is the development of more potent derivatives of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide that exhibit greater anticancer activity. Another area of research is the identification of the specific enzymes and pathways that are targeted by 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide. Additionally, further studies are needed to determine the long-term effects of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide exposure on human health and the environment.
Méthodes De Synthèse
The synthesis of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide involves the reaction of 3-methylbutylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide as a yellow crystalline solid with a purity of over 95%. The synthesis of 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-methyl-N-(3-methylbutyl)-4-nitrobenzamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide has also been found to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis. In addition, 3-methyl-N-(3-methylbutyl)-4-nitrobenzamide has been studied for its potential use as an insecticide and herbicide in agriculture. It can also be used to monitor the environmental pollution of nitroaromatic compounds.
Propriétés
IUPAC Name |
3-methyl-N-(3-methylbutyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)6-7-14-13(16)11-4-5-12(15(17)18)10(3)8-11/h4-5,8-9H,6-7H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHMQQLZVRINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-methylbutyl)-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-{[(4-ethylphenyl)sulfonyl]amino}phenoxy)acetamide](/img/structure/B5854103.png)




![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)
![4-benzyl-5-[(2-methyl-1H-indol-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5854130.png)

![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)

![1-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5854148.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)